molecular formula C7H12O2S B1404391 4-Methylthiane-4-carboxylic acid CAS No. 1262411-34-6

4-Methylthiane-4-carboxylic acid

Cat. No.: B1404391
CAS No.: 1262411-34-6
M. Wt: 160.24 g/mol
InChI Key: RQTKXRQKRYWHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

4-Methylthiane-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in the thiol-disulfide exchange reactions, which are crucial for maintaining cellular redox balance . The compound can form covalent bonds with cysteine residues in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes such as thioredoxin and glutaredoxin, which are essential for cellular redox homeostasis.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of redox-sensitive transcription factors such as NF-κB and AP-1 . These transcription factors play a critical role in regulating gene expression in response to oxidative stress. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent adducts with cysteine residues in proteins, which can lead to enzyme inhibition or activation . This compound can also induce changes in gene expression by modulating the activity of redox-sensitive transcription factors. Furthermore, this compound can interact with metal ions, affecting the activity of metalloenzymes involved in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in redox homeostasis and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative stress by enhancing the activity of antioxidant enzymes . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the excessive formation of mixed disulfides and disruption of redox balance.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the thiol-disulfide exchange and sulfur metabolism . It interacts with enzymes such as thioredoxin reductase and glutathione reductase, which are crucial for maintaining cellular redox status. The compound can also affect the levels of metabolites involved in the tricarboxylic acid cycle and glycolysis, leading to changes in metabolic flux and energy production.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its interactions with intracellular proteins and its ability to form covalent adducts with cysteine residues.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can be directed to specific compartments through post-translational modifications and targeting signals. The compound’s activity and function are influenced by its localization, as it can interact with different sets of proteins and enzymes in various cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-1,3-dithiane with an oxidizing agent to form the desired carboxylic acid . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Methylthiane-4-carboxylic acid can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts .

Properties

IUPAC Name

4-methylthiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTKXRQKRYWHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylthiane-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methylthiane-4-carboxylic acid
Reactant of Route 3
4-Methylthiane-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Methylthiane-4-carboxylic acid
Reactant of Route 5
4-Methylthiane-4-carboxylic acid
Reactant of Route 6
4-Methylthiane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.